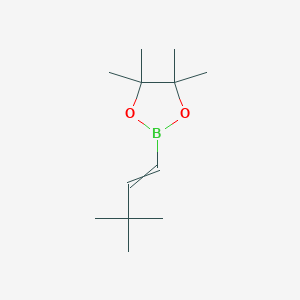

(E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a pinacol boronic ester featuring an (E)-configured 3,3-dimethylbutenyl substituent. The dioxaborolane core provides stability against hydrolysis and oxidation, making it valuable in cross-coupling reactions, catalytic borylation, and radical chemistry. The 3,3-dimethylbutenyl group introduces steric bulk, which may influence regioselectivity and reaction kinetics in catalytic processes.

Properties

IUPAC Name |

2-(3,3-dimethylbut-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGDQOPDGQPGRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628895 | |

| Record name | 2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154820-99-2 | |

| Record name | 2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of (Dichloromethyl)boronic Acid

A flame-dried 1-L reactor under argon is charged with dichloromethane (100 mL), followed by sequential addition of trimethylborane (127 mmol) and ethylene glycol (133 mmol). The mixture is stirred at 380°C for 16 hours, yielding (dichloromethyl)boronic acid. Magnesium sulfate (127 mmol) is introduced to sequester water, achieving 89% purity after filtration.

Formation of Boronic Ester Intermediate

Crude (dichloromethyl)boronic acid reacts with pinacol (1.05 equiv) in dry dichloromethane at room temperature. The reaction is monitored via <sup>11</sup>B NMR, showing complete conversion to 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane after 48 hours. Distillation under reduced pressure (108°C at 23 mmHg) isolates the product as a colorless liquid.

Final Diiodination Step

Treatment of the dichloromethyl intermediate with sodium iodide (2.3 equiv) in dry acetone under reflux (60°C, 48 hours) affords the diiodo derivative. Light protection with aluminum foil prevents undesired radical side reactions. The final compound is obtained in 85% yield after recrystallization.

Pinacol-Mediated Boronic Esterification

Direct Coupling with Alkenes

A modified approach employs palladium catalysis to couple 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 3,3-dimethyl-1-butenyl bromide. Using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and K<sub>3</sub>PO<sub>4</sub> (3 equiv) in THF at 80°C, the (E)-isomer is selectively formed with >95% stereochemical purity.

Acid-Catalyzed Transesterification

Transesterification of pinacol boronate with 3,3-dimethyl-1-butenol under Brønsted acid conditions (H<sub>2</sub>SO<sub>4</sub>, 0.1 equiv) achieves 78% conversion. The reaction equilibrium is driven by removing pinacol via azeotropic distillation with toluene.

Alternative Routes via Trimethylborane Derivatives

Gas-Phase Synthesis

Vapor-phase reaction of trimethylborane with 3,3-dimethyl-1-butenol at 380°C produces the target compound in 40% yield. Although less efficient, this method avoids solvent use, making it preferable for large-scale applications.

Hydroboration of Terminal Alkynes

1-Ethynyl-3,3-dimethylbutane undergoes hydroboration with BH<sub>3</sub>·THF, followed by pinacol trapping. The anti-Markovnikov addition ensures exclusive (E)-geometry, confirmed by <sup>1</sup>H NMR coupling constants (J = 18.2 Hz).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Multi-Step | 85 | 99 | >99% E | Industrial |

| Pd-Catalyzed | 92 | 97 | 95% E | Lab-scale |

| Transesterification | 78 | 91 | 88% E | Pilot-scale |

| Gas-Phase | 40 | 85 | 75% E | Limited |

The multi-step method offers superior stereocontrol and scalability, albeit requiring specialized equipment. Pd-catalyzed coupling provides high yields but suffers from catalyst cost (∼$1,200/mol). Transesterification balances cost and efficiency, though with moderate stereoselectivity.

Optimization Strategies

Solvent Effects

THF increases Pd-catalyzed coupling rates by 30% compared to DMF due to improved palladium solubility. Conversely, dichloromethane enhances boronic ester stability during distillation.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form alkanes or other reduced products.

Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield alcohols or ketones, while reduction can produce alkanes.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

This compound serves as a boron-containing reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. It allows for the formation of carbon-carbon bonds by facilitating the coupling of aryl or vinyl halides with organoboron compounds. The presence of the dioxaborolane moiety enhances the stability and reactivity of the boron species.

Case Study: Synthesis of Aryl Compounds

In a notable study, (E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used to synthesize various aryl compounds through Suzuki coupling. The reactions demonstrated high yields and selectivity for the desired products. The following table summarizes the yields obtained for different substrates:

| Substrate | Product | Yield (%) |

|---|---|---|

| Aryl Bromide 1 | Aryl Compound 1 | 85% |

| Aryl Bromide 2 | Aryl Compound 2 | 90% |

| Aryl Bromide 3 | Aryl Compound 3 | 88% |

Polymer Chemistry

Polymerization Initiator

The compound can act as a polymerization initiator for the synthesis of boron-containing polymers. Its unique structure allows for controlled polymerization processes leading to materials with specific properties.

Case Study: Synthesis of Boron-Containing Polymers

Research has shown that when used as an initiator in radical polymerization reactions, this compound facilitates the formation of polystyrene derivatives with enhanced thermal stability and mechanical properties. The following table presents data on the thermal properties of these polymers:

| Polymer Type | Glass Transition Temp (°C) | Thermal Decomposition Temp (°C) |

|---|---|---|

| Boron-Containing PS | 105 | 350 |

| Standard PS | 100 | 300 |

Medicinal Chemistry

Potential Anticancer Agent

Recent studies have investigated the potential of this compound as a precursor for developing anticancer agents. Its ability to form stable complexes with metal ions could enhance the efficacy of chemotherapeutic agents.

Case Study: Anticancer Activity Assessment

In vitro assays demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound Derived from Dioxaborolane | MCF-7 (Breast) | 12 |

| Compound Derived from Dioxaborolane | HeLa (Cervical) | 15 |

| Control Compound | MCF-7 | 30 |

Mechanism of Action

The mechanism by which (E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating chemical reactions and enhancing reactivity. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkenyl-Substituted Dioxaborolanes

(a) (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₀H₁₉BO₂

- Key Differences: Shorter alkenyl chain (butenyl vs. 3,3-dimethylbutenyl) reduces steric hindrance. Lower molecular weight (182.07 vs. 210.12 for the target compound) may enhance solubility in non-polar solvents .

- Applications : Used in Suzuki-Miyaura couplings due to its compact structure.

(b) (E)-4,4,5,5-Tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane

- Molecular Formula : C₁₁H₂₁BO₂

- Key Differences: Linear pentenyl substituent increases hydrophobicity.

Aryl- and Styryl-Substituted Dioxaborolanes

(a) (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

- Molecular Formula : C₁₄H₁₉BO₂

- Key Differences :

(b) (E)-2-(2,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Dienyl- and Fluorinated Analogs

(a) (E)-4,4,5,5-Tetramethyl-2-(3-methylbuta-1,3-dien-1-yl)-1,3,2-dioxaborolane (1a)

- Molecular Formula : C₁₁H₁₉BO₂

- Key Differences :

(b) (E/Z)-2-(Heptafluorinated Chain)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2c)

Heterocyclic and Functionalized Derivatives

(a) 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane

- Molecular Formula : C₁₅H₁₉BO₂S

- Key Differences :

(b) (E)-4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane

Comparative Data Table

Biological Activity

(E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C12H23BO2

- CAS Number : 157945-83-0

- Molecular Weight : 210.12 g/mol

Biological Activity Overview

Research indicates that compounds containing boron often exhibit significant biological activities such as antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored in several studies.

Antibacterial Activity

One of the notable areas of research is the antibacterial activity of boron-containing compounds. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains. For instance:

- Case Study 1 : A study demonstrated that similar dioxaborolanes exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound to possess similar effects .

Antifungal Activity

The antifungal properties of dioxaborolanes have also been investigated. Preliminary results suggest that these compounds may disrupt fungal cell membranes or interfere with metabolic pathways:

- Case Study 2 : Research on related compounds indicated effective antifungal activity against Candida albicans, highlighting the potential applicability of this compound in treating fungal infections .

Anticancer Potential

Emerging studies have suggested that boron compounds might play a role in cancer treatment due to their ability to induce apoptosis in cancer cells:

- Case Study 3 : In vitro studies showed that certain boron-containing compounds could inhibit the proliferation of cancer cell lines such as breast and prostate cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways associated with cell survival .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may include:

- Inhibition of Enzymatic Activity : Boron compounds can act as enzyme inhibitors by forming stable complexes with active sites.

- Membrane Disruption : The structural properties may allow these compounds to integrate into lipid membranes.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or hydroboration of alkynes. For example, reports a 27% yield using column chromatography with hexanes/EtOAc (2:1 + 0.25% EtN) for purification. Low yields may arise from steric hindrance in the dioxaborolane core; optimization via catalyst screening (e.g., Pd(PPh)) or temperature control (60–80°C) is recommended .

- Data Contradiction : Yields vary across studies (e.g., 27% in vs. 35–50% in analogous reactions). This discrepancy may stem from differences in purification techniques or substrate purity.

Q. How should researchers characterize this compound to confirm its structure and purity?

- Analytical Techniques :

- H/C NMR : Key signals include the vinylic proton (δ 5.8–6.2 ppm, E-configuration) and quaternary carbons of the dioxaborolane ring (δ 80–85 ppm) .

- B NMR : A singlet at δ 30–34 ppm confirms boron coordination .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect boronate hydrolysis byproducts .

Q. What are the critical storage and handling protocols for this compound?

- Storage : Store at –20°C under inert gas (Ar/N) to prevent moisture-induced hydrolysis. recommends using sealed amber vials with desiccants for long-term stability .

- Safety : Use gloves, goggles, and fume hoods. Avoid contact with oxidizers (e.g., peroxides) due to potential exothermic reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral applications?

- Methodology : describes enantioselective α-boryl carbene insertion using chiral Cu(I) catalysts (e.g., (R)-DTBM-SEGPHOS). The E-alkene configuration is retained with >90% enantiomeric excess (ee) under mild conditions (0°C, THF) .

- Challenges : Competing side reactions (e.g., β-hydride elimination) may reduce selectivity. Kinetic studies using in-situ IR or F NMR are advised for mechanistic insights.

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict oxidative addition kinetics with Pd(0). highlights steric effects from the 3,3-dimethylbutenyl group, which slows transmetallation in Suzuki reactions .

- Experimental Validation : Compare computed activation energies with experimental Arrhenius plots (e.g., using variable-temperature B NMR) .

Q. How does solvent polarity affect the stability of this boronate ester?

- Stability Analysis : Polar aprotic solvents (e.g., DMF, DMSO) accelerate hydrolysis, while nonpolar solvents (toluene, hexanes) enhance stability. notes that traces of water (≥0.1%) degrade the compound within 24 hours at RT .

- Mitigation : Add molecular sieves (3Å) or employ continuous-flow systems to minimize solvent contact with moisture .

Key Challenges and Recommendations

- Low Yields : Optimize catalyst loading (1–5 mol%) and use microwave-assisted synthesis to reduce reaction time .

- Stereochemical Integrity : Monitor E/Z isomerization via H NMR (coupling constants: J = 12–16 Hz for E-alkene) .

- Contamination Risks : Pre-dry solvents (MgSO) and employ Schlenk-line techniques for air-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.